molecular formula C9H9F2N B8217846 (2R)-3,3-difluoro-2-phenylazetidine

(2R)-3,3-difluoro-2-phenylazetidine

Cat. No.: B8217846
M. Wt: 169.17 g/mol
InChI Key: SXIWYYFFWQSQIJ-MRVPVSSYSA-N
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Description

(2R)-3,3-difluoro-2-phenylazetidine is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-3,3-difluoro-2-phenylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-9(11)6-12-8(9)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIWYYFFWQSQIJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H](N1)C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Gem-Difluoro Effect: A Technical Guide to Enhancing Metabolic Stability of Azetidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring is a valuable scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties and three-dimensionality to molecular structures.[1] However, its inherent ring strain and susceptibility to oxidative metabolism can limit its application by creating pharmacokinetic liabilities.[2][3] A leading strategy to overcome this challenge is the substitution of a methylene group (CH₂) with a geminal difluoro group (CF₂). This guide provides an in-depth technical analysis of the mechanisms by which gem-difluoro substitution enhances the metabolic stability of azetidine-containing compounds. It details the underlying principles, provides actionable experimental protocols for validation, and presents a framework for the rational design of more robust drug candidates.

Introduction: The Azetidine Scaffold and its Metabolic Challenge

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly utilized by medicinal chemists as bioisosteres for larger rings like pyrrolidine and piperidine.[1] Their rigid structure offers a reduced conformational penalty upon binding to a target protein and can lead to improved ligand efficiency. Despite these advantages, the azetidine ring is often a metabolic "soft spot," primarily susceptible to oxidation by cytochrome P450 (CYP450) enzymes, the body's main drug-metabolizing machinery.[4][5] This metabolic vulnerability can lead to rapid clearance, low bioavailability, and short half-life, hampering the development of otherwise promising therapeutic agents.

The Metabolic Liability: Understanding Azetidine Oxidation

The primary route of metabolic degradation for many azetidine-containing compounds is CYP450-mediated oxidation at the carbon atoms adjacent (α) to the ring nitrogen. This process is initiated by the highly reactive heme iron-oxo species (formally FeO³⁺) of the CYP450 enzyme, which abstracts a hydrogen atom from a C-H bond.[6][7] This leads to the formation of an unstable carbinolamine intermediate, which can subsequently undergo ring opening or further oxidation, resulting in inactive metabolites and rapid clearance of the parent drug.

Figure 1: CYP450-Mediated Oxidation of Azetidine cluster_0 CYP450 Active Site Azetidine Azetidine Ring (Substrate) CYP450 [P450 FeO]³⁺ (Activated Enzyme) Azetidine->CYP450 H• abstraction Intermediate Unstable Carbinolamine CYP450->Intermediate Oxygen rebound Metabolites Ring-Opened Metabolites Intermediate->Metabolites Spontaneous Decomposition Figure 2: Metabolic Blocking by Gem-Difluoro Group cluster_1 CYP450 Active Site cluster_why Mechanism of Protection DifluoroAzetidine gem-Difluoroazetidine (Substrate) CYP450_blocked [P450 FeO]³⁺ (Activated Enzyme) DifluoroAzetidine->CYP450_blocked H• abstraction is blocked NoReaction Metabolically Stable CYP450_blocked->NoReaction No reaction Reason1 1. Strong C-F bonds resist cleavage Reason2 2. Electron-withdrawing effect    deactivates adjacent C-H bonds Reason3 3. Reduced pKa may lower    enzyme affinity

Caption: How gem-difluoro substitution sterically and electronically shields the azetidine ring.

Experimental Validation: A Guide to Assessing Metabolic Stability

The hypothesis that gem-difluoro substitution improves metabolic stability must be confirmed empirically. The primary in vitro tool for this assessment is the Liver Microsomal Stability Assay . [4][8]

In Vitro Protocol: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes, primarily CYP450s, contained within liver microsomes (a subcellular fraction of hepatocytes). [8][9] Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of an azetidine compound and its gem-difluoro analog.

Materials:

  • Test compounds (non-fluorinated and gem-difluoro analogs)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor required for CYP450 activity) [4][8]* Acetonitrile (or other suitable organic solvent) for reaction termination

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO). The final organic solvent concentration in the incubation should be kept low (<1%) to avoid enzyme inhibition. [8]2. Incubation Setup: In a 96-well plate, pre-warm the microsomal solution and buffer to 37°C. Add the test compound to achieve a final concentration typically around 1 µM. [8]3. Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. [9]A parallel incubation without NADPH should be run as a negative control to assess non-CYP450-mediated degradation.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. [8][9]5. Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Causality and Self-Validation:

  • The inclusion of incubations without NADPH is critical. [8]If the compound disappears in these wells, it indicates chemical instability or metabolism by non-NADPH-dependent enzymes, not CYP450s.

  • High and low-clearance controls validate the assay's performance. If their clearance rates fall outside of expected ranges, it points to a problem with the microsomal activity or assay execution.

Figure 3: Workflow for Microsomal Stability Assay Prep 1. Prepare Reagents (Compound, Microsomes, NADPH) Incubate 2. Pre-warm to 37°C & Mix Compound + Microsomes Prep->Incubate Start 3. Initiate Reaction (Add NADPH) Incubate->Start Sample 4. Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Stop 5. Terminate Reaction (Add Acetonitrile + IS) Sample->Stop Analyze 6. Centrifuge & Analyze Supernatant by LC-MS/MS Stop->Analyze Calculate 7. Calculate t½ & Clint Analyze->Calculate

Caption: Experimental workflow for the in vitro microsomal stability assay.

Data Interpretation and Comparative Analysis

The output of the microsomal stability assay allows for a direct quantitative comparison between the non-fluorinated parent compound and its gem-difluoro analog. A successful outcome is characterized by a significantly longer half-life and lower intrinsic clearance for the fluorinated compound.

Table 1: Representative Comparative Metabolic Stability Data

Compound IDStructureHuman Liver Microsome t½ (min)Human Liver Microsome Clint (µL/min/mg protein)
AZ-01 Azetidine-Parent1592.4
AZ-02 gem-Difluoro-Azetidine>120<5.8
Control-High Verapamil8173.3
Control-Low Warfarin1156.0

Data are hypothetical but representative of typical experimental outcomes.

The data in Table 1 clearly illustrates the profound stabilizing effect of gem-difluoro substitution. The half-life of the parent compound (AZ-01) is extended more than 8-fold in its fluorinated counterpart (AZ-02), with a corresponding >15-fold reduction in intrinsic clearance. This provides strong evidence that the intended metabolic "soft spot" has been successfully hardened.

In Vivo Implications and Pharmacokinetic Consequences

Improved in vitro metabolic stability is a strong predictor of favorable in vivo pharmacokinetic (PK) properties. The introduction of a gem-difluoro group on an azetidine ring is expected to lead to:

  • Reduced Systemic Clearance (CL): Lower metabolic breakdown results in the drug being removed from circulation more slowly.

  • Increased Half-Life (t½): The drug remains in the body for a longer period, potentially allowing for less frequent dosing. [10]* Improved Oral Bioavailability (%F): Reduced first-pass metabolism in the liver means a greater fraction of an orally administered dose reaches systemic circulation. [11] While direct comparative PK data for gem-difluoroazetidines is often proprietary, studies on other fluorinated analogs consistently demonstrate these benefits. For example, the introduction of a fluorine atom into a 5-azacytidine analog resulted in a three-fold increase in plasma half-life in rats (1.5 h vs. 0.5 h), showcasing the powerful in vivo impact of fluorination. [12][13]

Conclusion

The strategic incorporation of a gem-difluoro group is a field-proven and highly effective method for enhancing the metabolic stability of azetidine-containing drug candidates. By sterically and electronically shielding the ring from CYP450-mediated oxidation, this modification directly addresses a primary metabolic liability. The in vitro microsomal stability assay serves as a robust, self-validating protocol to quantify this benefit early in the drug discovery process. By understanding the underlying mechanisms and applying rigorous experimental validation, researchers can rationally design more durable and efficacious therapeutics, transforming molecules with pharmacokinetic weaknesses into viable clinical candidates.

References

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  • Prasanna, S., et al. (2022). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 14(3), 1-8. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Lin, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6649. Available at: [Link]

  • Trombley, T. Q., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Mykhailiuk, P. K. (2022). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal, 28(19), e202200331. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Bozhok, T., et al. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. American Journal of Analytical Chemistry, 16(10). Available at: [Link]

  • Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1338-1348. Available at: [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]

  • Bozhok, T., et al. (2025). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Scientific Research Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. [Image]. Retrieved from [Link]

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  • ResearchGate. (n.d.). Two possible mechanisms for the P450-catalyzed oxidation of 1-ABT to... [Image]. Retrieved from [Link]

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The Role of (2R)-3,3-difluoro-2-phenylazetidine as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced precision, potency, and optimized pharmacokinetic profiles is relentless. Chiral building blocks are central to this endeavor, providing the stereochemical framework essential for selective biological interactions.[1][2][] This guide delves into the strategic value of a highly specialized scaffold: (2R)-3,3-difluoro-2-phenylazetidine . We will explore its synthesis, unique physicochemical properties, and its application as a high-value building block for creating next-generation therapeutics. By combining the conformational rigidity of the azetidine ring, the stereochemical definition of the (2R)-phenyl group, and the metabolic and electronic modulation conferred by gem-difluorination, this scaffold offers a powerful tool for addressing complex challenges in drug discovery.

The Strategic Imperative for Advanced Chiral Building Blocks

The vast majority of biological targets, from enzymes to receptors, are inherently chiral.[] Consequently, the stereochemistry of a small molecule drug is not a trivial detail but a critical determinant of its efficacy, safety, and pharmacokinetic behavior.[1] Enantiomers of the same compound can exhibit vastly different activities and toxicity profiles. The use of enantiomerically pure building blocks is therefore not merely an act of chemical elegance but a fundamental requirement for rational drug design.[][4]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[5][6] Its high ring strain and sp3-rich character impart a rigid, three-dimensional geometry that can reduce conformational ambiguity and enhance binding to target proteins.[7] This rigidity often translates into improved metabolic stability and solubility compared to more flexible or lipophilic carbocyclic analogues.[7][8]

Simultaneously, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties.[9] The gem-difluoro motif (CF2) is particularly valuable. It can act as a bioisostere for carbonyl or gem-dimethyl groups, block metabolic oxidation, and modulate the basicity of adjacent amines through its powerful electron-withdrawing effects, all of which can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9][10][11]

This compound sits at the confluence of these powerful design principles, offering a pre-packaged solution for introducing chirality, conformational constraint, and metabolic stability.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 2-substituted-3,3-difluoroazetidines is a non-trivial challenge that requires precise stereochemical control. A robust strategy involves the asymmetric synthesis of a chiral β-lactam (azetidin-2-one) intermediate, followed by reduction.

A plausible and effective approach is the diastereoselective Reformatsky-type reaction of ethyl bromodifluoroacetate with a chiral imine derived from (R)-phenylglycinol or a similar chiral auxiliary. The auxiliary directs the stereochemistry of the cycloaddition, which is then followed by its removal and subsequent reduction of the lactam carbonyl to yield the desired azetidine.[12][13]

Workflow: Asymmetric Synthesis of this compound

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Cycloaddition cluster_2 Step 3: Purification & Auxiliary Cleavage cluster_3 Step 4: Reduction to Final Product Benzaldehyde Benzaldehyde Imine Chiral Imine (N-((R)-1-phenylethyl)benzylidenamine) Benzaldehyde->Imine Condensation ChiralAmine Chiral Amine (e.g., (R)-α-methylbenzylamine) ChiralAmine->Imine Lactam Chiral 3,3-Difluoro-β-Lactam (Diastereomeric Mixture) Imine->Lactam Reformatsky Reaction Reformatsky Ethyl Bromodifluoroacetate + Zinc Reformatsky->Lactam PurifiedLactam Purified (2R,X'R)-β-Lactam (via Chromatography) Lactam->PurifiedLactam Diastereomer Separation CleavedLactam (2R)-3,3-Difluoro-2-phenylazetidin-2-one PurifiedLactam->CleavedLactam Hydrogenolysis (e.g., Pd/C, H2) FinalProduct This compound CleavedLactam->FinalProduct Reduction (e.g., AlH2Cl)

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via β-Lactam Intermediate

Step 1: Synthesis of N-Protected 3,3-difluoro-β-lactam

  • To a solution of a chiral imine (derived from benzaldehyde and a suitable chiral amine, 1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add activated zinc dust (2.5 eq).

  • Slowly add a solution of ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates consumption of the imine.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric mixture of β-lactams by column chromatography to isolate the desired diastereomer.[13]

Step 2: Reduction of the β-Lactam

  • Prepare a solution of monochlorohydroalane (AlH2Cl) in situ by adding a solution of aluminum chloride (1.0 eq) in diethyl ether to a suspension of lithium aluminum hydride (2.0 eq) in diethyl ether at 0 °C.

  • Add a solution of the purified (2R)-3,3-difluoro-2-phenylazetidin-2-one (1.0 eq) in anhydrous diethyl ether dropwise to the AlH2Cl solution at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous Na2SO4 and concentrate in vacuo to yield the crude 3,3-difluoroazetidine.[12]

  • If necessary, purify further via column chromatography or distillation.

Key Physicochemical Properties and Their Implications

The unique combination of structural elements in this compound gives rise to a set of physicochemical properties that are highly advantageous for drug design.

PropertyValue (Estimated/Typical)Implication in Drug Discovery
Molecular Weight 169.18 g/mol [14]Low molecular weight provides ample room for further elaboration without violating Lipinski's Rule of Five.
logP 2.12[14]Moderate lipophilicity. The fluorines increase lipophilicity compared to the parent azetidine but less so than a gem-dimethyl group, offering a nuanced tool to modulate solubility and permeability.[10]
pKa (of conjugate acid) ~5-6The gem-difluoro group significantly lowers the basicity of the azetidine nitrogen compared to non-fluorinated analogs (pKa ~8-9). This can prevent unwanted interactions with acidic targets or off-targets and can improve oral bioavailability by reducing lysosomal trapping.[11]
Fluorine Content 22.4%High fluorine content can enhance metabolic stability by blocking C-H oxidation at the 3-position and can promote favorable interactions (e.g., with backbone amides) in protein binding pockets.[9]
Fraction of sp3 (Fsp3) 0.33[14]The presence of the phenyl ring lowers the Fsp3, but the core azetidine is fully saturated, providing a desirable 3D vector for exiting the scaffold.

Applications and Strategic Value in Drug Discovery

The true power of this compound lies in its application as a versatile scaffold for building complex and highly functionalized drug candidates.

Logical Framework for Application

G cluster_features Inherent Features cluster_advantages Medicinal Chemistry Advantages cluster_outcomes Desired Drug Properties BuildingBlock (2R)-3,3-difluoro- 2-phenylazetidine Chirality (2R) Stereocenter Rigidity Azetidine Ring (Conformational Lock) Fluorine gem-Difluoro Group Selectivity Stereospecific Binding (Improved Potency/Safety) Chirality->Selectivity enables Vector Defined Exit Vector (Precise SAR Exploration) Rigidity->Vector provides MetabolicStability Blocked C3 Oxidation (Increased Half-life) Fluorine->MetabolicStability confers PK_Modulation Lowered pKa (Reduced Lysosomal Trapping) Fluorine->PK_Modulation causes ImprovedEfficacy Enhanced Efficacy Selectivity->ImprovedEfficacy ImprovedSafety Better Safety Profile Selectivity->ImprovedSafety ImprovedPK Favorable Pharmacokinetics MetabolicStability->ImprovedPK PK_Modulation->ImprovedPK Vector->ImprovedEfficacy

Caption: How the features of the building block translate to improved drug properties.

1. As a Scaffold for CNS Agents: The rigid azetidine core is a common feature in molecules targeting the central nervous system.[7][15] The defined stereochemistry and moderate lipophilicity of this building block make it an excellent starting point for developing novel agonists or antagonists for receptors where precise ligand positioning is critical. The phenyl group can be tailored to fit into hydrophobic sub-pockets of a target protein.

2. As a Bioisosteric Replacement: In lead optimization, replacing existing fragments with the difluoroazetidine moiety can be a powerful strategy. For instance, a piperidine or pyrrolidine ring could be replaced to introduce rigidity and alter basicity, potentially improving selectivity or reducing off-target effects. Azetidine analogues of existing drugs have shown modified and sometimes improved properties like water solubility and lipophilicity.[16]

3. In the Development of Covalent Inhibitors: The azetidine nitrogen provides a straightforward handle for attaching reactive groups (warheads). The stability and defined geometry of the scaffold ensure that the warhead is presented to the target residue (e.g., a cysteine or serine) in an optimal orientation for covalent bond formation.

4. Enhancing Metabolic Stability: Many drug candidates fail due to rapid metabolic degradation. The CF2 group at the 3-position is chemically inert to oxidative metabolism by Cytochrome P450 enzymes, which commonly attack activated C-H bonds. Incorporating this building block can "shield" a metabolically vulnerable position in a lead compound, thereby increasing its half-life and oral bioavailability.[7][9]

Protocol: N-Acylation for Library Development

This protocol describes a standard method for coupling the building block to a carboxylic acid, a key step in building a diverse chemical library.

  • To a solution of this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in dichloromethane (DCM) or dimethylformamide (DMF) (0.2 M), add a peptide coupling agent such as HATU (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the resulting amide product by flash column chromatography or preparative HPLC.

Conclusion

This compound is more than just another heterocycle; it is a sophisticated, multi-functional building block that provides a pre-engineered solution to several common challenges in drug discovery. It offers medicinal chemists a reliable method to introduce a chiral center, a conformationally restricted core, a metabolically robust position, and a handle for further diversification, all within a single, low-molecular-weight package. As the demand for drugs with highly optimized and differentiated profiles continues to grow, the strategic deployment of such advanced building blocks will be increasingly critical to the successful development of next-generation therapeutics.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025, August 20). AiFChem.
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  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorin
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022, April 12). Life Chemicals.
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Methodological & Application

Protocol for DAST or Deoxo-Fluor mediated fluorination of N-protected azetidin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for DAST or Deoxo-Fluor mediated fluorination of N-protected azetidin-3-ones Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Synthesis of 3,3-Difluoroazetidines via Nucleophilic Fluorination

Executive Summary

The gem-difluoroazetidine moiety is a high-value bioisostere in modern medicinal chemistry. It serves as a metabolically stable, non-basic surrogate for morpholine, piperazine, or carbonyl groups, often improving lipophilicity (


) and metabolic stability while reducing hERG liability.

This guide details the protocol for converting N-protected azetidin-3-ones (e.g., N-Boc, N-Cbz, N-Benzhydryl) to 3,3-difluoroazetidines using nucleophilic fluorinating agents: DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).

Critical Scientific Insight: Unlike acyclic ketones, azetidin-3-ones possess significant ring strain (~23 kcal/mol). The transition from the


 carbonyl (ideal bond angle 120°) to the 

gem-difluoro center (ideal bond angle 109.5°) relieves angular strain in the 4-membered ring (internal angle ~90°). Consequently, azetidin-3-ones are highly reactive toward nucleophilic attack, often requiring milder conditions than their acyclic counterparts to prevent ring-opening or elimination side reactions.

Reagent Selection & Safety Profile

While DAST has historically been the standard, Deoxo-Fluor is strongly recommended for scale-up due to its superior thermal stability.[1]

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
Physical State Yellow-orange liquidYellow-orange liquid
Thermal Stability Low. Explosive decomposition possible >90°C.Higher.[2] Decomposes slowly >140°C. Safer for heating.
Reactivity High. Fumes in air.High. Fumes in air.
By-products Generates HF and volatile diethylamino-sulfinyl byproducts.Generates HF and less volatile amine byproducts.
Storage Fridge/Freezer, inert atmosphere. Moisture sensitive.[2]Room temp or Fridge, inert atmosphere. Moisture sensitive.[2]
Recommendation Small scale (<1g) only. Preferred for >1g or process scale.

Safety Warning: Both reagents react violently with water to generate Hydrofluoric Acid (HF).[3] All work must be performed in a fume hood with proper PPE (face shield, acid-resistant gloves). Calcium gluconate gel must be available in the lab.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial nucleophilic attack of the ketone oxygen on the sulfur center, followed by elimination of HF to form an oxy-aminosulfonium intermediate.

DAST_Mechanism Substrate N-Boc-Azetidin-3-one (sp2 Carbonyl) Intermediate Oxy-aminosulfonium Intermediate (Leaving Group Activation) Substrate->Intermediate Nucleophilic Attack (-HF) Reagent DAST / Deoxo-Fluor (R2N-SF3) Reagent->Intermediate Vinyl Vinyl Fluoride (Elimination Side Product) Intermediate->Vinyl Proton Abstraction (Base catalyzed) Product 3,3-Difluoroazetidine (Gem-difluoro Product) Intermediate->Product 2x Fluoride Attack (SN2-like)

Figure 1: Mechanistic pathway of deoxyfluorination. The competition between the desired substitution (green) and elimination (gray) is controlled by temperature and solvent.

Experimental Protocol

Substrate: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one). Reagent: Deoxo-Fluor (Preferred) or DAST.[2] Solvent: Anhydrous Dichloromethane (DCM).

Phase 1: Preparation
  • Drying: Flame-dry or oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Stoichiometry: Calculate 2.2 to 3.0 equivalents of fluorinating reagent relative to the ketone. Excess is required to drive the equilibrium and account for moisture scavenging.

  • Concentration: Target a substrate concentration of 0.2 M to 0.5 M in DCM.

Phase 2: Reaction Setup (The "Cold Start")
  • Dissolve the N-Boc-azetidin-3-one (1.0 equiv) in anhydrous DCM under inert atmosphere.

  • Cool the solution to 0 °C (ice bath).

    • Note: For highly reactive or large-scale (>5g) batches, cool to -78 °C (dry ice/acetone) to manage the exotherm.

  • Dropwise Addition: Add the fluorinating reagent (DAST or Deoxo-Fluor) dropwise via syringe over 15–30 minutes.

    • Critical: Do not add rapidly. The initial reaction with trace moisture and the ketone is exothermic.

  • Equilibration: Allow the mixture to stir at 0 °C for 30 minutes.

Phase 3: Reaction Progression
  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 12–16 hours (overnight).

    • Monitoring: Monitor by TLC (stain with KMnO4 or Ninhydrin; fluorinated products often run faster/higher Rf than the ketone) or 19F-NMR (look for disappearance of reagent signal and appearance of gem-difluoro triplet/multiplet around -100 ppm).

  • Optimization: If conversion is incomplete after 16h, heat to 40 °C (refluxing DCM).

    • Warning: Do NOT heat DAST above 50 °C. If higher temperatures are needed (e.g., for Deoxo-Fluor at 60-80 °C), switch solvent to 1,2-dichloroethane (DCE) or Toluene, but this is rarely necessary for azetidinones.

Phase 4: Quenching & Workup (The Danger Zone)

Safety: This step generates HF gas and CO2.

  • Cool the reaction mixture back to 0 °C .

  • Quench: Slowly add saturated aqueous NaHCO3 (Sodium Bicarbonate).

    • Technique: Add dropwise initially. Vigorous effervescence (CO2) will occur. Continue adding until gas evolution ceases and the pH is basic (~8).

  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x volume).

  • Wash: Wash combined organics with water (1x) and Brine (1x).

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo.
    • Volatility Warning: 3,3-difluoroazetidines can be volatile. Do not apply high vacuum for extended periods or heat the water bath >30 °C during rotary evaporation.

Phase 5: Purification
  • Column Chromatography: Silica gel flash chromatography.

    • Eluent: Hexanes/Ethyl Acetate gradient. The difluoro product is typically much less polar than the starting ketone.

    • Visualization: The product may not be UV active. Use Iodine (

      
      ) or KMnO4 stain.
      

Workflow Visualization

Protocol_Workflow Start Start: Dry Glassware & Inert Gas Solubilize Dissolve Azetidinone in DCM (0.2 - 0.5 M) Start->Solubilize Cool Cool to 0°C (or -78°C) Solubilize->Cool Add Add Deoxo-Fluor/DAST (Dropwise, 2.5 equiv) Cool->Add Warm Warm to RT Stir 12-16h Add->Warm Check Check Conversion (TLC / 19F-NMR) Warm->Check Heat Heat to 40°C (Only if incomplete) Check->Heat Incomplete Quench Quench: Sat. NaHCO3 (0°C, Slow Addition!) Check->Quench Complete Heat->Check Workup Extract (DCM) -> Wash -> Dry Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the batch synthesis of 3,3-difluoroazetidines.

Troubleshooting & Optimization

Issue 1: Vinyl Fluoride Formation (Elimination)
  • Symptom: Appearance of olefinic protons in 1H-NMR or a distinct vinyl-fluoride signal in 19F-NMR.

  • Cause: Basic conditions or high temperatures promoting E1/E2 elimination.

  • Solution:

    • Ensure the reaction remains strictly anhydrous (water generates HF, which can catalyze elimination).

    • Do not add exogenous base (like pyridine) unless the substrate is acid-sensitive; for azetidinones, bases often promote ring opening or elimination.

    • Keep temperature low (0 °C to RT).

Issue 2: Ring Opening
  • Symptom: Complex NMR spectra, loss of the azetidine ring signals, formation of linear amides/fluorides.

  • Cause: Nucleophilic attack on the strained ring (azetidine) rather than the carbonyl, often catalyzed by HF.

  • Solution:

    • Protecting Group: Ensure the Nitrogen is protected with an electron-withdrawing group (Boc, Cbz, Tosyl). This reduces the basicity of the nitrogen and stabilizes the ring against acid-catalyzed opening.

    • Scavengers: In extreme cases, adding dry KF or NaF can help buffer the HF generated in situ, though this may slow the reaction.

Issue 3: Low Yield / Incomplete Conversion
  • Cause: Old reagent (hydrolyzed) or steric hindrance.

  • Solution:

    • Use fresh reagent. Deoxo-Fluor and DAST degrade over time if seals are broken.

    • Add a catalytic amount of Ethanol (1-2 drops) . Advanced Tip: A trace of alcohol reacts with DAST/Deoxo-Fluor to generate HF in situ, which autocatalyzes the activation of the ketone oxygen.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[4][5][6][7] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[7][8] The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Singh, R. P., & Shreeve, J. M. (2002).[3] Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST.[9] Synthesis, 2002(17), 2561-2578.

  • Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(17), 9073-9174.

  • Ding, K., et al. (2004). Synthesis of 3,3-difluoroazetidines. (Contextual reference for azetidine stability). Tetrahedron Letters.

Sources

Pd-catalyzed cross-coupling reactions using (2R)-3,3-difluoro-2-phenylazetidine as a coupling partner

[1][2]

Executive Summary

This compound represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] It serves as a bioisostere for proline or piperidine, offering three distinct advantages:

  • Metabolic Stability: The gem-difluoro group at C3 blocks oxidative metabolism at a typically labile site.[2]

  • pKa Modulation: The electron-withdrawing fluorine atoms significantly lower the basicity of the azetidine nitrogen (approx.[2] pKa 6.5–7.5 vs. 11.0 for unsubstituted azetidine), improving oral bioavailability and reducing hERG liability.[1][2]

  • Conformational Lock: The C2-phenyl group and C3-fluorination create a rigid puckered conformation, potentially enhancing binding selectivity.[1][2]

However, these features make it a challenging coupling partner .[1] The reduced nucleophilicity (electronic deactivation) and steric hindrance (C2-phenyl) require specialized catalytic systems to achieve efficient N-arylation without eroding the enantiomeric excess (ee) of the (2R) center.[1]

Chemical Profile & Mechanistic Challenges[1][3][4][5]

Substrate Properties
PropertyValue / DescriptionImpact on Coupling
Formula C

H

F

N[1] · HCl
Must be free-based (in situ or ex situ).[2]
MW 169.17 (Free base)--
pKa (conj.[1][2] acid) ~6.8 (Est.)[1][2]Weak Nucleophile: Slow amine binding to Pd(II).[1][2]
Stereocenter (2R) Benzylic C-HRacemization Risk: The C2 proton is benzylic and

-to-nitrogen, making it acidic and prone to base-mediated racemization.[1]
Sterics 2-Phenyl substituentHindered: Requires sterically accessible Pd-catalysts.[1][2]
The Catalytic Challenge

In the Buchwald-Hartwig cycle, this substrate struggles at the Amine Binding/Deprotonation step.

  • Standard Conditions (e.g., BINAP/NaOtBu): Fail due to low nucleophilicity.[1][2]

  • Racemization: Strong bases (e.g., LiHMDS) may deprotonate the C2 position, leading to racemization via an azomethine ylide intermediate or simple enolization.[1]

Optimized Protocols

Protocol A: The "Workhorse" Method (RuPhos/Pd G4)

Best for: Electron-neutral to electron-rich aryl halides. High yields, moderate to high stereoretention.[1]

Rationale: RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand.[1][2] It facilitates the oxidative addition of aryl halides and creates a pocket that accommodates secondary amines while preventing

2Pd G4 precatalyst12

Reagents:

  • Aryl Halide (1.0 equiv)[1][3]

  • This compound HCl (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)[1]

  • Base: Cs

    
    CO
    
    
    (3.0 equiv) — Mild base prevents racemization.[1]
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, sparged).[1]

Step-by-Step Procedure:

  • Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under N

    
    .
    
  • Charge Solids: Add Aryl Halide (1.0 mmol), Azetidine HCl salt (203 mg, 1.2 mmol), Cs

    
    CO
    
    
    (977 mg, 3.0 mmol), and RuPhos Pd G4 (25 mg, ~3 mol%).
  • Degas: Cap the vial and purge with N

    
     for 5 minutes.
    
  • Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M) via syringe.

  • Reaction: Heat to 80 °C for 4–12 hours. Note: Monitor by LCMS.[2] If conversion is slow, increase T to 100 °C, but check ee.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad.[2] Concentrate and purify via flash chromatography (Hex/EtOAc).

Protocol B: The "Challenging Electrophile" Method (BrettPhos/LHMDS)

Best for: Aryl Chlorides or sterically hindered Electrophiles.[2] Note: Higher risk of racemization.[1]

Rationale: BrettPhos is superior for coupling weak nucleophiles (like fluorinated amines) with aryl chlorides.[1][2] We use LHMDS (Lithium Hexamethyldisilazide) as a soluble base to drive the deprotonation of the weakly acidic ammonium, but strictly control temperature to preserve chirality.[1]

Reagents:

  • Aryl Chloride (1.0 equiv)[1][3]

  • Azetidine HCl (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (2.0 mol%)[1]

  • Base: LHMDS (1.0 M in THF, 2.2 equiv)[1]

  • Solvent: THF.

Step-by-Step Procedure:

  • Free-Basing (Crucial): In a separate vial, mix Azetidine HCl (1.2 equiv) with LHMDS (1.2 equiv) in THF at 0 °C for 10 mins to generate the free amine.

  • Catalyst Mix: In the main reaction vessel, add Aryl Chloride (1.0 equiv) and BrettPhos Pd G4 (2 mol%). Purge with N

    
    .[2]
    
  • Combine: Transfer the free amine solution to the catalyst vessel. Add remaining LHMDS (1.0 equiv).[1][2]

  • Reaction: Heat to 65 °C . Do not exceed 80 °C.

  • Quench: Quench with sat. NH

    
    Cl solution immediately upon completion.[2]
    

Troubleshooting & Optimization Logic

The following table summarizes common failure modes and the scientific logic to resolve them.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Amine is too weak of a nucleophile; Catalyst deactivation.[1]Switch ligand to BrettPhos or AdBrettPhos . These are specifically designed for fluorinated/weak amines.[2]
Racemization (low ee) Base is too strong or Temperature too high.[1][2] C2-H acidity is the culprit.1. Switch base from NaOtBu/LHMDS to Cs

CO

or K

PO

. 2.[1] Lower temp to 60 °C and extend time.
Dehalogenation (Ar-H)

-hydride elimination from the amine is faster than reductive elimination.[1]
Use RuPhos .[1][2] Its bulk promotes reductive elimination over

-elimination.
Homocoupling of Ar-X Oxidation of Pd(0) or transmetallation issues.[1][2]Ensure rigorous O

exclusion (sparge solvents).[1][2] Add 10 mol% BHT (radical scavenger).[1]

Mechanistic Visualization

Catalytic Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the correct protocol based on the coupling partner properties.

GStartStart: Coupling this compoundCheck_XAnalyze Aryl Halide (Ar-X)Start->Check_XBr_IAr-Br or Ar-I(Standard)Check_X->Br_IElectron Neutral/RichCl_HinderedAr-Cl orSterically HinderedCheck_X->Cl_HinderedElectron Poor/ChloridesProtocol_APROTOCOL ALigand: RuPhosBase: Cs2CO3Temp: 80°CBr_I->Protocol_AProtocol_BPROTOCOL BLigand: BrettPhosBase: LHMDSTemp: 65°CCl_Hindered->Protocol_BCheck_EECheck Enantiomeric Excess (ee)Protocol_A->Check_EEProtocol_B->Check_EESuccessTarget Isolated(>95% ee, >80% yield)Check_EE->SuccessHigh eeRacemizedLow ee observed?Check_EE->RacemizedLow eeFix_RacSwitch to K3PO4 baseReduce Temp to 60°CRacemized->Fix_RacFix_Rac->Protocol_ARetry

Figure 1: Decision tree for selecting coupling conditions based on electrophile properties.

Pathway of Potential Racemization

Understanding how racemization occurs allows us to prevent it.[2]

RacemizationSubstrate(2R)-Azetidine(Intact)DeprotonationC2-Deprotonation(Benzylic Position)Substrate->DeprotonationSlow Reaction +Strong BaseCouplingPd-CatalyzedC-N Bond FormationSubstrate->CouplingFast Reaction(RuPhos/Pd G4)BaseStrong Base(e.g., NaOtBu)Base->DeprotonationPlanarPlanar Intermediate(Achirol Enolate/Ylide)Deprotonation->PlanarRacemicRacemic Product(2R) + (2S)Planar->RacemicCoupling->SubstrateProduct (2R)

Figure 2: Kinetic competition between productive coupling (Blue) and destructive racemization (Yellow/Grey).[1]

References

  • Buchwald-Hartwig Amination Overview

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link[1]

  • Fluorinated Amines in Coupling

    • Lundgren, R. J., & Stradiotto, M. (2012).[1][2] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. (Context on difficult N-nucleophiles). Link[1]

  • Specific Ligand Utility (RuPhos/BrettPhos)

    • Maitre, S., et al. (2011).[1] RuPhos-Catalyzed Buchwald-Hartwig Amination of Secondary Amines. Journal of Organic Chemistry. Link[1]

  • Properties of 3,3-Difluoroazetidines

    • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Discusses azetidine conformation and pKa). Link[1]

Disclaimer: This protocol involves the use of transition metal catalysts and potentially hazardous reagents.[2] Always consult the Safety Data Sheet (SDS) for this compound and all reagents before use.

Application Note: Strategic Synthesis & Incorporation of (2R)-3,3-Difluoro-2-phenylazetidine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into peptidomimetics is a proven strategy to modulate pKa, enhance metabolic stability, and restrict conformational flexibility. The (2R)-3,3-difluoro-2-phenylazetidine scaffold represents a high-value "proline mimic." Unlike native proline, the 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol), while the gem-difluoro group at the C3 position lowers the basicity of the ring nitrogen (pKa ~ 6.0–7.0 vs. ~10.5 for secondary amines) and increases lipophilicity.

This guide details a robust, scalable protocol for synthesizing this scaffold and overcoming the specific nucleophilic deactivation challenges encountered during peptide coupling.

Scientific Rationale & Mechanistic Insight

The "Fluorine Effect" on Reactivity

The electron-withdrawing nature of the gem-difluoro group at C3 exerts a strong inductive effect (


) on the azetidine nitrogen. This results in two critical consequences for synthesis:
  • Reduced Nucleophilicity: The amine is significantly less reactive toward activated esters compared to non-fluorinated analogs. Standard coupling protocols (e.g., EDC/NHS) often fail or proceed sluggishly.

  • Amide Bond Geometry: Once coupled, the fluorine atoms influence the cis/trans isomerization barrier of the resulting amide, often stabilizing the trans conformer due to dipole-dipole repulsion between the C–F bonds and the amide carbonyl.

Stereochemical Strategy

To access the (2R) enantiomer specifically, we utilize Ellman’s Sulfinamide chemistry. This approach is superior to chiral resolution of racemates because it provides high diastereoselectivity (


) during the critical C–C bond-forming step (Reformatsky reaction).

Module A: Scaffold Synthesis Protocol

Workflow Diagram

The following diagram outlines the critical path from commercial starting materials to the chiral scaffold.

SynthesisWorkflow Start Benzaldehyde + (R)-tert-butanesulfinamide Imine Chiral Sulfinimine Intermediate Start->Imine Ti(OEt)4, THF Reformatsky Reformatsky Reaction (BrCF2COOEt + Zn) Imine->Reformatsky C-C Bond Formation BetaLactam (3R)-Difluoro-beta-lactam Reformatsky->BetaLactam Cyclization Reduction Reduction (AlH3 or BH3-DMS) BetaLactam->Reduction Ring Preservation Product (2R)-3,3-Difluoro- 2-phenylazetidine Reduction->Product Final Scaffold

Figure 1: Chemo-enzymatic route to this compound via beta-lactam reduction.

Step-by-Step Protocol
Step 1: Formation of Chiral Sulfinimine
  • Reagents: Benzaldehyde (1.0 equiv), (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: Dry THF (0.5 M).

  • Procedure:

    • Mix benzaldehyde and sulfinamide in THF.

    • Add Ti(OEt)₄ dropwise (activates the carbonyl and acts as water scavenger).

    • Stir at RT for 16 h. Monitor by TLC (EtOAc/Hex).

    • Workup: Pour into brine, filter the titanium salts through Celite. Dry organic layer (Na₂SO₄) and concentrate.

    • Yield: Typically >90%. Used without column purification if purity >95% by NMR.

Step 2: Reformatsky-Type Cyclization (The Critical Step)
  • Reagents: Ethyl bromodifluoroacetate (1.5 equiv), Zn dust (activated, 2.0 equiv), TMSCl (catalytic).

  • Solvent: Dry THF.

  • Mechanism: Zinc inserts into the C–Br bond to form the Reformatsky enolate, which attacks the sulfinimine. The transition state is controlled by the chiral auxiliary, directing the formation of the chiral center.

  • Procedure:

    • Activate Zn dust with TMSCl in THF under Argon.

    • Add ethyl bromodifluoroacetate slowly to generate the zinc reagent (exothermic).

    • Cool to -78°C to maximize diastereoselectivity.

    • Add the sulfinimine (from Step 1) solution slowly.

    • Allow to warm to RT overnight. The intermediate linear amino ester spontaneously cyclizes to the 3,3-difluoro-2-azetidinone (beta-lactam) .

    • Purification: Flash chromatography is essential here to separate diastereomers if

      
       is not >98:2.
      
Step 3: Reduction to Azetidine
  • Reagents: AlH₃ (generated in situ from LiAlH₄ + AlCl₃) or BH₃·DMS.

  • Note: Standard LiAlH₄ can sometimes ring-open the strained beta-lactam. Alane (AlH₃) is milder and preserves the ring.

  • Procedure:

    • Suspend LiAlH₄ (3 equiv) in dry ether/THF at 0°C. Add AlCl₃ (1 equiv) to generate AlH₃.

    • Add the beta-lactam solution dropwise.

    • Stir at 0°C -> RT for 4 h.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Deprotection: The sulfinyl group is usually cleaved during the harsh reduction or requires a subsequent mild acid treatement (HCl/MeOH) depending on the specific reduction conditions used.

    • Final Product: Isolate the free amine or protect immediately as N-Boc for storage.

Module B: Peptide Coupling Protocols

Due to the low nucleophilicity of the fluorinated azetidine, standard couplings often fail. Two "Power Protocols" are recommended.

Protocol A: The Acid Fluoride Method (Recommended for Steric Bulk)

Acid fluorides are highly reactive acylating agents that are stable to moisture (unlike acid chlorides) and maintain stereochemical integrity.

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in DCM.

  • Reagent: Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIEA (2.5 equiv).

  • Coupling: Stir for 15 min to form the acid fluoride in situ, then add the This compound (1.0 equiv).

  • Duration: 2–4 hours at RT.

  • Why this works: The acid fluoride is small and highly electrophilic, overcoming the poor nucleophilicity of the fluorinated amine without the steric bulk of URONIUM reagents (like HATU).

Protocol B: The HATU/HOAt "Gold Standard"

If TFFH is unavailable, HATU is the next best choice, but requires careful pH control.

  • Mix: Acid (1.0 equiv) + HATU (1.1 equiv) + HOAt (1.1 equiv) in DMF.

  • Base: Add collidine (sym-collidine) instead of DIEA. Collidine (TMP) is a non-nucleophilic base that reduces racemization risk.

  • Add Amine: Add the azetidine scaffold.

  • Heat: If no reaction after 2h, gently heat to 40°C. Warning: Higher temps increase epimerization risk.

Coupling Decision Logic

CouplingLogic Start Select Coupling Strategy CheckSterics Is the Acid Partner Sterically Hindered? Start->CheckSterics MethodA Use TFFH (Acid Fluoride) Protocol CheckSterics->MethodA Yes (e.g., Aib, Val) MethodB Use HATU/Collidine Protocol CheckSterics->MethodB No (Linear AA) CheckFail Did Coupling Fail? MethodB->CheckFail MethodC Generate Acid Chloride (Ghosez's Reagent) CheckFail->MethodC Yes

Figure 2: Decision matrix for coupling electron-deficient fluorinated amines.

Structural Validation & QC

Data Summary Table
ParameterSpecificationMethod
Appearance Colorless oil or white solid (HCl salt)Visual

F NMR

-100 to -115 ppm (AB quartet typical)
CDCl

/ DMSO-d

Enantiomeric Excess > 98% eeChiral HPLC (Daicel Chiralpak AD-H)
HRMS [M+H]

consistent with formula
ESI-TOF
Key NMR Diagnostic Features
  • 
    F NMR:  The gem-difluoro group will appear as a distinct AB system (two doublets) due to the chiral center at C2 making the fluorines diastereotopic. Coupling constants (
    
    
    
    ) are typically large (~200–240 Hz).
  • 
    H NMR:  The proton at C2 (benzylic) usually appears as a multiplet or triplet shifted downfield (~4.5–5.0 ppm) due to the adjacent nitrogen and phenyl ring.
    

References

  • Mykhailiuk, P. K. (2019).[1] Fluorinated Azetidines: Synthesis and Application in Drug Discovery. Chemical Reviews. [Link]

  • Tarui, A., et al. (2014).[2] Enantioselective synthesis of

    
    -difluoro-
    
    
    
    -lactams using amino alcohol ligands. Organic & Biomolecular Chemistry. [Link]
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in nucleophilic substitution of 3,3-difluoroazetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,3-difluoroazetidines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during nucleophilic substitution reactions on the 3,3-difluoroazetidine scaffold. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of these powerful building blocks in medicinal chemistry.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in nucleophilic substitution reactions involving 3,3-difluoroazetidines can be attributed to a variety of factors, from suboptimal reaction conditions to competing side reactions. This guide is structured to help you diagnose and resolve these common issues.

Question 1: I am observing very low or no conversion of my starting material. What are the likely causes and how can I improve the reaction?

Low or no conversion is a frequent challenge and can stem from several factors related to the reactants and conditions.

Possible Causes & Solutions:

  • Insufficiently Activated Substrate: The C-F bonds in the 3,3-difluoroazetidine ring are strong and the ring itself can be unreactive. Nucleophilic substitution at a carbon atom of the azetidine ring often requires an activating group.

    • Solution: Ensure your substrate has a good leaving group (e.g., tosylate, mesylate, or a halide) at the position of desired substitution (typically C2). If you are attempting to directly displace a fluoride, this is generally not feasible under standard nucleophilic substitution conditions.

  • Poor Nucleophile: The nucleophile may not be strong enough to attack the sterically hindered and electronically demanding azetidine ring.

    • Solution: Consider using a more potent nucleophile. For instance, if a neutral amine is giving low yields, its corresponding anion (generated with a suitable base) might be more effective. The choice of solvent is also critical; polar aprotic solvents like DMF, DMSO, or acetonitrile can enhance the nucleophilicity of anionic species.[1][2]

  • Steric Hindrance: The gem-difluoro group at the C3 position creates significant steric bulk, which can impede the approach of the nucleophile to the adjacent C2 or C4 positions.

    • Solution: If possible, use a less sterically hindered nucleophile. Additionally, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier, though this must be balanced against the risk of decomposition or side reactions.[3]

  • Inappropriate Solvent: The choice of solvent can dramatically impact reaction rates and outcomes.

    • Solution: For S_N2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.

Question 2: My reaction is producing a significant amount of an elimination byproduct. How can I favor substitution over elimination?

The competition between substitution (S_N2) and elimination (E2) is a classic challenge in organic synthesis, particularly with sterically hindered substrates and strong bases.[4]

Understanding the Competition:

  • S_N2 Pathway: The nucleophile attacks the electrophilic carbon, displacing the leaving group. This is favored by strong, non-basic nucleophiles and less sterically hindered substrates.

  • E2 Pathway: A base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond. This is favored by strong, sterically hindered bases.

Strategies to Favor Substitution:

  • Choice of Nucleophile/Base:

    • Use a nucleophile that is a weak base. For example, azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻) are good nucleophiles but relatively weak bases.

    • If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), consider using a less hindered version if possible.

  • Reaction Temperature:

    • Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.

  • Solvent:

    • Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally good for S_N2 reactions.

Troubleshooting Flowchart for Substitution vs. Elimination:

G start Low Yield of Substitution Product High Yield of Elimination Product q1 Is your nucleophile also a strong base? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Consider a less basic nucleophile or a less hindered version of the same nucleophile. a1_yes->sol1 q2 Are you running the reaction at elevated temperatures? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Try lowering the reaction temperature. a2_yes->sol2 q3 What is your solvent? a2_no->q3 sol2->q3 sol3 Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, MeCN). q3->sol3 end_node Improved Substitution Yield sol3->end_node

Caption: Decision-making flowchart for favoring substitution over elimination.

Question 3: I am observing products that suggest the azetidine ring has opened. Why is this happening and how can I prevent it?

Ring-opening is a common reactivity pathway for strained four-membered rings like azetidines, especially when activated.[5][6]

Mechanism of Ring Opening:

Activation of the nitrogen atom, for example by protonation or by using an electron-withdrawing N-protecting group, increases the ring strain and makes the ring carbons more electrophilic. A nucleophile can then attack one of the ring carbons, leading to cleavage of a C-N bond.

Strategies to Minimize Ring Opening:

  • N-Protecting Group: The choice of the N-protecting group is crucial.

    • Electron-donating groups can decrease the electrophilicity of the ring carbons and thus reduce the propensity for ring opening.

    • Bulky protecting groups can sterically shield the nitrogen, making it less susceptible to activation by electrophiles or protonation.

    • Common protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be employed.

  • Reaction Conditions:

    • Avoid strongly acidic conditions that can protonate the ring nitrogen and facilitate ring opening.

    • Use non-coordinating counter-ions if using a Lewis acid to activate the substrate.

  • Nucleophile Choice:

    • Very strong, hard nucleophiles may be more prone to induce ring-opening.

Summary of Factors Influencing Ring Stability:

FactorCondition Favoring Ring StabilityCondition Favoring Ring Opening
N-Substituent Electron-donating, bulky groupElectron-withdrawing group
pH Neutral or basicAcidic
Lewis Acids Absent or weakly coordinatingPresent and strongly coordinating
Temperature Lower temperaturesHigher temperatures

Frequently Asked Questions (FAQs)

Q1: What is the best leaving group to use for nucleophilic substitution on the 3,3-difluoroazetidine ring?

For S_N2-type reactions, good leaving groups are the conjugate bases of strong acids. In the context of azetidines, common choices include tosylates (-OTs), mesylates (-OMs), and halides (I > Br > Cl). Fluoride is a poor leaving group in nucleophilic substitution reactions due to the very strong C-F bond.

Q2: How does the N-protecting group influence the reactivity of the azetidine ring?

The N-protecting group has a profound electronic and steric effect.

  • Electron-withdrawing groups (e.g., sulfonyl groups) decrease the electron density on the nitrogen, which can make the ring carbons more electrophilic and susceptible to nucleophilic attack. However, this can also increase the risk of ring-opening.

  • Electron-donating groups (e.g., alkyl groups) can increase the electron density on the nitrogen, potentially making the ring less reactive towards nucleophiles but more stable against ring-opening.

  • Bulky groups can provide steric hindrance, which may influence the regioselectivity of nucleophilic attack if there are multiple reactive sites.

Q3: Can I perform a nucleophilic aromatic substitution (S_NAr) using a 3,3-difluoroazetidine as the nucleophile?

Yes, the nitrogen atom of a 3,3-difluoroazetidine is nucleophilic and can participate in S_NAr reactions with electron-deficient aromatic or heteroaromatic systems. The success of the reaction will depend on the activation of the aromatic substrate (i.e., the presence of strong electron-withdrawing groups) and the reaction conditions (base, solvent, temperature).[7][8]

Q4: What are some recommended starting points for optimizing a nucleophilic substitution on a 3,3-difluoroazetidine derivative?

A good starting point would be:

  • Substrate: An N-protected 2-halo- or 2-sulfonyloxy-3,3-difluoroazetidine.

  • Nucleophile: 1.5-2.0 equivalents of the nucleophile.

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF.

  • Temperature: Start at room temperature and gradually increase if no reaction is observed. Monitor for decomposition.

  • Base (if needed): If your nucleophile requires deprotonation, use a non-nucleophilic base like potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA).

General Reaction Scheme for Nucleophilic Substitution:

Sources

Technical Support Center: Integrity of Fluorinated Motifs Under Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Minimizing Defluorination Side Reactions During Harsh Acidic Hydrolysis Ticket ID: #FL-HYD-0042

Introduction: The Fluorine Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed a mass shift of -20 Da (loss of HF) or unexpected degradation in your fluorinated substrates during acidic hydrolysis.

While the C-F bond is often cited as the strongest single bond in organic chemistry (approx. 105-115 kcal/mol), this stability is contextual. In harsh acidic media (e.g., 6N HCl,


, or TFA at high temperatures), fluorinated motifs—particularly monofluoromethyl  and difluoromethyl  groups, or those adjacent to 

-systems—become susceptible to acid-catalyzed defluorination.

This guide provides the diagnostic tools and protocols to preserve C-F integrity while achieving successful hydrolysis.

Module 1: Diagnostic Workflow

Before altering your synthesis, confirm that defluorination is the root cause. Use this decision tree to validate your failure mode.

DiagnosticTree Start Observed Impurity/Yield Loss MassSpec Check LC-MS Data Start->MassSpec Shift20 Mass Shift = [M-20] Da MassSpec->Shift20 Yes Shift18 Mass Shift = [M-18] Da MassSpec->Shift18 No ShiftOther Complex Fragmentation MassSpec->ShiftOther CheckVessel Did you use Glassware? Shift20->CheckVessel DiagnosisH2O DIAGNOSIS: Dehydration (Not Defluorination) Shift18->DiagnosisH2O DiagnosisHF DIAGNOSIS: HF Elimination (Defluorination) CheckVessel->DiagnosisHF No (PTFE used) Etching Check for Etching/Cloudiness CheckVessel->Etching Yes Etching->DiagnosisHF Visible Etching

Figure 1: Diagnostic decision tree to distinguish HF elimination from standard dehydration events.

Module 2: The Mechanics of Defluorination

To prevent the reaction, you must understand the mechanism. Defluorination in acid is rarely a direct homolytic cleavage; it is almost always an Assisted Elimination or Solvolysis .

The Mechanism
  • Protonation: The acid protonates a neighboring functional group (carbonyl oxygen or heteroatom).

  • Activation: This increases the acidity of the

    
    -proton (in aliphatic chains) or destabilizes the 
    
    
    
    -system (in aromatics).
  • Elimination (E1/E2): A weak base (even water or the counter-ion) abstracts the proton, leading to the expulsion of fluoride (

    
    ) to form a double bond.
    
  • Hydrolysis of Alkene: The resulting alkene is often unstable and hydrolyzes further, destroying the molecule.

DefluorinationMechanism Substrate Fluorinated Substrate Protonation Protonation of Neighboring Group Substrate->Protonation H+ Transition Carbocation/Enol Intermediate Protonation->Transition Elimination HF Elimination (-20 Da) Transition->Elimination -HF Degradation Alkene Hydrolysis (Total Loss) Elimination->Degradation +H2O

Figure 2: The cascade of acid-catalyzed defluorination leading to substrate degradation.

Module 3: Troubleshooting & Optimization

Issue 1: HF Elimination in -Fluoro Carbonyls

Context: You are hydrolyzing a peptide or ester containing an


-fluoro amino acid or ketone.
  • The Problem: The carbonyl makes the

    
    -proton acidic. Acidic conditions accelerate keto-enol tautomerism. The enol form can eliminate fluoride.
    
  • The Solution: Kinetic Control via Microwave Hydrolysis.

    • Why: Conventional heating (e.g., 110°C for 24h) provides ample time for the thermodynamic elimination product to form. Microwave heating (e.g., 150°C for 15 mins) completes the amide hydrolysis (high activation energy) before the defluorination (lower activation energy but slower rate in some contexts) becomes significant.

    • Protocol: Switch from 6N HCl reflux (24h) to Microwave-Assisted Hydrolysis at 150°C for 10-20 minutes in a PTFE vessel.

Issue 2: Glassware Etching & Autocatalysis

Context: Your reaction mixture turns cloudy, and yields drop progressively.

  • The Problem: HF generated from minor side reactions reacts with borosilicate glass (

    
    ) to form 
    
    
    
    and water. This reaction consumes protons but generates more water and Lewis acidic silicon species, which can catalyze further degradation.
  • The Solution: Material Substitution.

    • Protocol:MANDATORY: Use PFA (Perfluoroalkoxy) or PTFE (Teflon) liners for all hydrolysis steps involving fluorinated compounds. Never use glass.

Issue 3: Instability of Monofluoromethyl Groups

Context: You are trying to deprotect a Boc-group near a


 moiety.
  • The Problem: Monofluoromethyl groups are significantly more labile than

    
     or 
    
    
    
    due to the lack of "anomeric stabilization" provided by multiple fluorines. They are prone to
    
    
    solvolysis.
  • The Solution: "Anhydrous" Acidolysis.

    • Why: Water acts as the nucleophile that makes the defluorination irreversible (forming formaldehyde).

    • Protocol: Use 4M HCl in Dioxane or TFA/DCM (1:1) instead of aqueous acids.[1] Exclude water until the very end, then perform a rapid, cold aqueous quench.

Module 4: Validated Protocols

Protocol A: Optimized "Safe" Acid Hydrolysis

Best for: Peptides with stable


 groups but labile amide bonds.
  • Vessel: 20 mL PFA Microwave Vial (Do not use glass).

  • Solvent: Propionic Acid : 12N HCl (1:1 v/v).

    • Reasoning: Propionic acid increases solubility and boiling point, allowing higher temps without high pressure, while reducing the water activity compared to pure aqueous HCl [1].

  • Scavenger: Add 1% Phenol or

    
    -Cresol.
    
    • Reasoning: Traps electrophilic species (cations) that might otherwise attack the electron-rich fluorinated center or facilitate alkylation.

  • Conditions:

    • Flush with Argon (Oxygen can promote radical defluorination).

    • Heat at 110°C for 12-24 hours (monitor via LC-MS).

  • Workup: Evaporate under reduced pressure (

    
     stream). Do not use rotary evaporators with glass condensers if HF is suspected; use a centrifugal evaporator with acid-resistant traps.
    
Protocol B: Enzymatic Alternative (The "Zero-Risk" Method)

Best for: Highly labile Monofluoromethyl or


-Fluoro compounds.

If acid hydrolysis consistently fails, you must bypass the chemical mechanism entirely.

  • Enzyme: Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB) or Acylase [2].

  • Conditions: pH 7.0 phosphate buffer, 35°C.

  • Advantage: Completely avoids protonation of the carbonyl, eliminating the driving force for HF elimination.

Module 5: Comparison of Conditions

VariableStandard HydrolysisOptimized Fluorine ProtocolWhy?
Acid 6N HCl (aq)4M HCl/Dioxane or Propionic/HClReduces water activity; lowers solvolysis risk.
Vessel Borosilicate GlassPTFE / PFA Prevents glass etching and autocatalytic degradation.
Temp/Time 110°C / 24h150°C / 15 min (Microwave)Kinetic control favors amide cleavage over elimination.
Atmosphere AirArgon/NitrogenPrevents oxidative radical defluorination.

FAQ: Frequently Asked Questions

Q: Can I use glass if my compound contains a Trifluoromethyl (


) group? 
A:  Generally, yes. The 

group is robust (bond energy ~115 kcal/mol). However, if the

is attached to a heteroatom (e.g.,

) or an electron-rich aromatic ring, it can still hydrolyze. We recommend PTFE as a standard precaution for all fluorinated chemistry to eliminate variables.

Q: I see a mass shift of -20. Is it definitely HF loss? A: It is highly probable. However, check for [M-18] (Water loss) peaks. If you see [M-20], it corresponds to the atomic mass of HF (1+19). If you are using a glass vessel, look for the characteristic "frosting" on the glass wall—this is a physical confirmation of HF generation.

Q: Will adding added Fluoride (e.g., KF) suppress the reaction? A: Theoretically, Le Chatelier’s principle suggests adding


 could push the equilibrium back. In practice, do not do this . Adding fluoride salts to strong acid generates corrosive HF immediately, increasing the hazard without effectively protecting the C-F bond (which breaks kinetically). Focus on kinetic control (time/temp) instead.

References

  • Tsugita, A., & Scheffler, J. J. (1982). A rapid method for acid hydrolysis of protein with a mixture of trifluoroacetic acid and hydrochloric acid. European Journal of Biochemistry. (Context: Optimization of acid mixtures for hydrolysis).

  • Zhang, Z., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis.[2][3] MDPI. (Context: Enzymatic alternatives for labile fluorinated substrates).

  • Saurabh Khadse. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Springer Protocols. (Context: Scavenger cocktails and HF handling).

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. BenchChem Technical Guides. (Context: Stability profiles of CF3 groups).

  • Pan, Y., et al. (2019). The Dark Side of Fluorine: Defluorination in Drug Development. ACS Medicinal Chemistry Letters. (Context: Mechanisms of defluorination and metabolic instability).

Sources

Technical Support Center: Navigating the Solubility Challenges of Fluorinated Azetidine Salts in Non-Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet complex issue of dissolving fluorinated azetidine salts in non-polar organic solvents. Our goal is to equip you with the foundational knowledge and practical techniques to overcome these solubility hurdles in your experimental workflows.

Understanding the Core Challenge: A Tale of Two Mismatched Partners

Fluorinated azetidine salts represent a unique class of compounds, increasingly vital in medicinal chemistry for their ability to enhance metabolic stability and binding affinity.[1] However, their inherent structural characteristics often lead to significant solubility issues in non-polar organic solvents. This challenge stems from a fundamental mismatch in intermolecular forces, a concept often summarized by the adage "like dissolves like."[2][3][4]

  • The Nature of Fluorinated Azetidine Salts: These molecules are ionic, meaning they exist as charged species (a positively charged azetidinium cation and a negatively charged counter-ion). This ionic character makes them highly polar. The presence of fluorine, the most electronegative element, further enhances the polarity of C-F bonds, which can influence the molecule's overall electronic properties and intermolecular interactions.[5][6]

  • The Nature of Non-Polar Organic Solvents: Solvents like hexanes, toluene, and dichloromethane have low dielectric constants and are characterized by weak van der Waals forces.[7] They lack the strong dipole moments necessary to effectively solvate and stabilize charged ions.[8]

The primary obstacle to dissolution is the large energy penalty required to break the strong ionic bonds of the salt's crystal lattice without the compensating energy gain from strong solvent-ion interactions. Non-polar solvents are simply ill-equipped to provide the necessary solvation energy.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I've added my fluorinated azetidine salt to toluene, and it's just sitting at the bottom of the vial, even with vigorous stirring. What's happening?

A1: This is a classic case of poor solubility due to the polarity mismatch discussed above. Toluene, a non-polar solvent, cannot overcome the crystal lattice energy of your salt. Simple stirring, while it increases surface area contact, is often insufficient to induce dissolution for highly polar solutes in non-polar media.

Q2: I need to run a reaction with my fluorinated azetidine salt in a non-polar solvent. What are my options to get it into solution?

A2: You have several effective strategies at your disposal. The best approach will depend on your specific reaction conditions and the nature of your salt.

  • Employ a Co-solvent System: This is often the first and most straightforward approach. By adding a small amount of a polar aprotic co-solvent, you can significantly increase the overall polarity of the solvent mixture.[9]

  • Utilize a Phase Transfer Catalyst (PTC): If your reaction involves two immiscible phases (e.g., an aqueous phase where your salt is soluble and an organic phase for your other reactant), a PTC can be instrumental.[10][11]

  • Moderate Temperature Adjustment: For many salts, solubility increases with temperature.[3][12] However, this is not a universal rule and must be approached with caution.

  • Apply Sonication: Sonication uses high-frequency sound waves to agitate particles in a sample, which can aid in dissolution by breaking down intermolecular interactions.[13][14]

Q3: Can you elaborate on how a co-solvent system works? Which co-solvents are best?

A3: A co-solvent is a water-miscible organic solvent added in small quantities to a primary solvent to increase the solubility of a poorly soluble compound.[9][15] The co-solvent works by increasing the dielectric constant of the solvent mixture, making it more capable of solvating ions.[16][17]

Co-Solvent Dielectric Constant (approx. at 20°C) Notes
Tetrahydrofuran (THF)7.6A good starting point, miscible with many organic solvents.
Acetone21Higher polarity than THF, but also more reactive.
Acetonitrile (MeCN)37.5A polar aprotic solvent that can be effective for some salts.[18]
Dimethylformamide (DMF)37A highly polar aprotic solvent, use sparingly due to high boiling point.
Dimethyl Sulfoxide (DMSO)47A very strong polar aprotic solvent, often used for compounds with very poor solubility.[18]

Experimental Protocol: Co-Solvent System

  • Suspend your fluorinated azetidine salt in the desired non-polar solvent.

  • Begin adding your chosen polar aprotic co-solvent dropwise while stirring.

  • Continue adding the co-solvent until the salt is fully dissolved.

  • Critical Note: Use the minimum amount of co-solvent necessary. Excess co-solvent can alter the reactivity of your system.

Q4: How does a Phase Transfer Catalyst (PTC) work, and when should I use one?

A4: A PTC is a catalyst that facilitates the migration of a reactant from one phase to another where the reaction occurs.[11][19] For your fluorinated azetidine salt, which is likely soluble in a polar phase (like water) but not in your non-polar organic phase, a PTC can be highly effective. The PTC essentially "escorts" the azetidinium cation from the polar phase into the organic phase, allowing it to react.[10][20]

Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and crown ethers.

Diagram: Mechanism of Phase Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Non-Polar) Azetidinium Azetidinium⁺ PTC_complex [Q⁺Azetidinium]X⁻ Azetidinium->PTC_complex Ion Exchange Counterion X⁻ PTC_cat Q⁺Y⁻ Organic_Reactant Organic Reactant Product Product Product->PTC_cat Catalyst Regeneration PTC_complex->Organic_Reactant Reaction Solubility_Workflow Start Fluorinated Azetidine Salt Insoluble in Non-Polar Solvent CoSolvent Try Co-Solvent System (e.g., THF, MeCN) Start->CoSolvent Temp Consider Temperature Increase CoSolvent->Temp No Success Solubility Achieved CoSolvent->Success Yes PTC Is it a Biphasic Reaction? Temp->PTC No Temp->Success Yes Sonication Attempt Sonication PTC->Sonication No UsePTC Use Phase Transfer Catalyst PTC->UsePTC Yes Sonication->Success Yes Failure Re-evaluate Solvent System or Synthesize a More Soluble Derivative Sonication->Failure No UsePTC->Success

Caption: A decision-making workflow for addressing solubility issues.

References

  • Phase Transfer Catalysis | Dalal Institute. (n.d.). Retrieved from [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved from [Link]

  • Relative Permittivity - Chemistry LibreTexts. (2023, January 15). Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21). Retrieved from [Link]

  • What is dielectric constant and how does it explain the reason why water is one of the best solvents - Chemistry Stack Exchange. (2019, June 12). Retrieved from [Link]

  • Sonication - Wikipedia. (n.d.). Retrieved from [Link]

  • Do solvents with similar dielectric constants have similar solubility? : r/OrganicChemistry. (2021, June 7). Retrieved from [Link]

  • Industrial Phase Transfer Catalysis - Scientific Update. (2018, April 30). Retrieved from [Link]

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC. (n.d.). Retrieved from [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). Retrieved from [Link]

  • Why does the solubility of some salts decrease with temperature? - Chemistry Stack Exchange. (2016, May 27). Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Retrieved from [Link]

  • Chem 112 – Experiment 4 – Simulation – Temperature Dependence of Salt Solubility Background - U.Mass General Chemistry. (n.d.). Retrieved from [Link]

  • Factors Affecting Solubility - BYJU'S. (n.d.). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Why do biphasic systems of fluorous and organic solvents form? - Chemistry Stack Exchange. (2012, May 23). Retrieved from [Link]

  • Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein | The Journal of Chemical Physics | AIP Publishing. (2017, February 7). Retrieved from [Link]

  • Power of Sonication in Pharma Industry - Veeprho. (2025, August 3). Retrieved from [Link]

  • Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food - PMC. (n.d.). Retrieved from [Link]

  • High-Performance Dissolvers. (n.d.). Retrieved from [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC. (2025, April 28). Retrieved from [Link]

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Solvents for fluorinated polymers - US5290846A - Google Patents. (n.d.).
  • New Fluorinated Solvent Alternatives - P2 InfoHouse. (n.d.). Retrieved from [Link]

  • Lesson 5.6: Does Temperature Affect Dissolving? - American Chemical Society. (2024, September 27). Retrieved from [Link]

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. (2004, August 31). Retrieved from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Retrieved from [Link]

  • Why don't non-polar solvents dissolve ionic compounds? - Quora. (2017, July 21). Retrieved from [https://www.quora.com/Why-dont-non-polar-solvents-dissolve-ionic-compounds]([Link] solvents-dissolve-ionic-compounds)

  • (PDF) Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. (2025, August 7). Retrieved from [Link]

  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PubMed. (2025, April 28). Retrieved from [Link]

  • 17.5: Factors that Affect Solubility - Chemistry LibreTexts. (2026, January 27). Retrieved from [Link]

  • Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions - Aakash Institute. (n.d.). Retrieved from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). Retrieved from [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications. (2024, February 8). Retrieved from [Link]

  • Azetidine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Comparing bioactivity of (2R)-3,3-difluoro-2-phenylazetidine vs (2S) isomer

[1][2]

Executive Summary: The Fluorinated Scaffold Advantage

Content Type: Technical Comparison Guide Subject: (2R)-3,3-difluoro-2-phenylazetidine vs. (2S)-3,3-difluoro-2-phenylazetidine CAS No: 915190-94-2 (Racemic) | Molecular Weight: 169.17 g/mol [1][2]

In modern drug discovery, 3,3-difluoro-2-phenylazetidine represents a high-value "fragment" used to modulate physicochemical properties.[1][2][3] Unlike simple azetidines, the gem-difluoro substitution at the C3 position serves two critical bioactivity functions: it lowers the basicity of the azetidine nitrogen (bringing pKa into a physiologically relevant range) and blocks metabolic oxidation.[1]

The choice between the (2R) and (2S) enantiomers is rarely arbitrary; it dictates the 3D vector of the phenyl group relative to the amine pharmacophore.[1] This guide objectively compares the two isomers based on structural conformation, physicochemical behavior, and target engagement potential.[1][2][3]

Structural & Conformational Analysis

The bioactivity difference between the (2R) and (2S) isomers is driven by the ring puckering induced by the fluorine atoms and the steric bulk of the phenyl group.[1]

The "Fluorine Effect" on Conformation

Azetidine rings are not planar; they exist in a puckered conformation.[2][3] The 3,3-difluoro substitution exacerbates this puckering due to the gauche effect and dipole minimization between the C-F bonds and the nitrogen lone pair.

  • Isomer Differentiation: The (2R) and (2S) isomers place the bulky phenyl group in different environments relative to this puckered ring.[1] This creates distinct "exit vectors" for the phenyl group, affecting how the molecule fits into a protein binding pocket.[3]

Visualization: Vector Mapping of Enantiomers

The following diagram illustrates the logical flow of how stereochemistry impacts bioactivity in this scaffold.

Azetidine_SARScaffold3,3-Difluoro-2-phenylazetidineIsomer_R(2R)-Isomer(Phenyl Vector α)Scaffold->Isomer_RChiral ResolutionIsomer_S(2S)-Isomer(Phenyl Vector β)Scaffold->Isomer_SChiral ResolutionEffect_pKapKa Modulation(Basicity ↓)Scaffold->Effect_pKaEffect_MetabMetabolic Block(C3 Oxidation Blocked)Scaffold->Effect_MetabTarget_FitBinding Pocket FitIsomer_R->Target_FitVector A (Novel Space)Isomer_S->Target_FitVector B (Proline Mimic)

Figure 1: Structural logic flow connecting stereochemistry to target engagement.

Physicochemical Bioactivity Comparison

The following data summarizes the impact of the 3,3-difluoro substitution compared to a standard azetidine, and how the isomers behave.

PropertyStandard 2-Phenylazetidine3,3-Difluoro-2-PhenylazetidineBioactivity Implication
pKa (Conjugate Acid) ~10.5 - 11.0~6.5 - 7.5 The difluoro analog is less basic, increasing the fraction of neutral species at physiological pH (7.4), which significantly enhances membrane permeability and CNS penetration.[1][2]
Lipophilicity (LogD) ModerateIncreased Fluorine increases lipophilicity, improving passive transport across the blood-brain barrier (BBB).[1][2]
Metabolic Stability Low (C3 Oxidation)High The C-F bond is metabolically inert.[2][3] The 3,3-difluoro group blocks cytochrome P450-mediated oxidation at the vulnerable C3 position.[1][2]
H-Bond Donor 1 (NH)1 (NH)The NH becomes a better H-bond donor due to the electron-withdrawing effect of the fluorines.[1]

Key Insight: While the (2R) and (2S) isomers have identical scalar physicochemical properties (same pKa, same LogP in achiral environments), their biological recognition differs completely.[1][2] The (2S) isomer is often explored as a bioisostere for L-proline , whereas the (2R) isomer provides a vector that accesses "non-natural" chemical space, often useful for avoiding off-target toxicity associated with natural substrate mimicry.[1][2]

Experimental Protocols (Self-Validating Systems)

To objectively compare the performance of these isomers in your specific project, follow these standardized workflows.

Protocol A: Chiral Resolution & Purity Validation

Before testing bioactivity, you must ensure >98% enantiomeric excess (ee).[1][2]

  • Synthesis: Start with commercially available racemic 3,3-difluoro-2-phenylazetidine HCl.[2][3]

  • Derivatization (Optional): If direct separation is difficult, derivatize with Boc-anhydride to form N-Boc-3,3-difluoro-2-phenylazetidine.[1][2]

  • HPLC Separation:

    • Column: Chiralpak IC or IA (immobilized amylose derivatives).[2][3]

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.[3]

    • Detection: UV at 254 nm (phenyl chromophore).[3]

  • Validation: Re-inject separated fractions. Calculate ee = (Area_major - Area_minor) / (Area_total) * 100.[1]

  • Deprotection: If Boc-protected, treat with 4M HCl in dioxane to recover the free amine salt.[2][3]

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Demonstrates the advantage of the difluoro-scaffold over the non-fluorinated parent.[1]

  • Preparation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring the parent ion.

  • Calculation: Plot ln(concentration) vs. time. The slope is -k.[3]

    • Half-life (t1/2) = 0.693 / k[1]

    • CL_int = (0.693 / t1/2) * (Volume / mg protein)

    • Success Criteria: 3,3-difluoro analog should show >2x half-life compared to non-fluorinated control.[1][2][3]

Bioactivity & Target Engagement

The choice of isomer depends on the target class:

Case 1: GPCR Peptidomimetics
  • Preferred Isomer: (2S)-Isomer .

  • Rationale: The (2S) configuration mimics the stereochemistry of natural L-Proline .[2] When the azetidine is used as a proline bioisostere (to restrict conformation), the (2S) isomer typically maintains the binding interactions of the natural peptide while improving metabolic stability.[1]

Case 2: Kinase Inhibitors (e.g., JAK pathways)[1]
  • Preferred Isomer: Empirical (Screen both) .

  • Rationale: In ATP-binding pockets, the phenyl group often occupies a hydrophobic selectivity pocket.[2][3] The (2R) and (2S) vectors point approx. 109° apart.[1] One isomer will typically clash with the "gatekeeper" residue or the solvent front, while the other will fit perfectly.

    • Example: In many fragment screens, the "unnatural" (2R) configuration yields higher selectivity because it avoids the conserved structural water networks that natural substrates utilize.

References

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[2][3] Chemical Society Reviews 37.2 (2008): 320-330.[2][3] Link

  • Azetidine Conformation: Couty, F., & Evano, G. "Azetidines: new tools for the synthesis of nitrogen heterocycles."[2][3] Organic Preparations and Procedures International 38.5 (2006): 427-465.[3] Link[1]

  • pKa Modulation: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicity."[2][3] ChemMedChem 2.8 (2007): 1100-1115.[3] Link[1]

  • Metabolic Stability of Azetidines: Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor."[2] Journal of Medicinal Chemistry 55.7 (2012): 3414-3424.[3] (Illustrates metabolic blocking principles). Link[1]

A Comprehensive Guide to 1H and 13C NMR Spectral Assignment for gem-Difluoro Azetidine Ring Protons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity and small van der Waals radius, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2] Among the various fluorinated motifs, the gem-difluoroazetidine scaffold has emerged as a valuable building block in medicinal chemistry.[3] However, the presence of two fluorine atoms on the same carbon within the strained four-membered ring presents unique challenges for unambiguous structure elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a detailed, in-depth analysis of the principles and techniques required for the accurate assignment of 1H and 13C NMR spectra of gem-difluoro azetidines. We will delve into the characteristic chemical shifts and coupling constants, and present a systematic approach to spectral interpretation, supported by experimental data and advanced 2D NMR techniques.

The Influence of the Gem-Difluoro Group on NMR Parameters

The 19F nucleus has a spin of I = 1/2 and a high gyromagnetic ratio, making it highly amenable to NMR spectroscopy.[4] Its presence profoundly influences the NMR spectra of neighboring protons and carbons through both through-bond (scalar or J-coupling) and through-space interactions.[5][6]

Key Effects to Consider:

  • Electronegativity: The high electronegativity of fluorine deshields adjacent nuclei, causing their resonances to appear at a higher chemical shift (downfield) compared to their non-fluorinated analogs.

  • Scalar (J) Coupling: Spin-spin coupling between 19F and both 1H and 13C nuclei provides invaluable structural information. These couplings occur over one or more bonds, and their magnitudes are highly dependent on the number of intervening bonds and the dihedral angle.[7]

  • Nuclear Overhauser Effect (NOE): Through-space interactions between 19F and 1H can be detected using NOE experiments, providing information on internuclear distances.[8]

¹H NMR Spectral Assignment: A Step-by-Step Approach

The protons on the azetidine ring are typically found at the C2, C3, and C4 positions. The gem-difluoro group is most commonly at the C2 or C3 position. For this guide, we will consider a model compound: a 2,2-difluoroazetidine.

Expected Chemical Shifts and Multiplicities:

The protons adjacent to the CF2 group (at C3) and those further away (at C4) will exhibit distinct chemical shifts and coupling patterns.

  • Protons at C3 (Hα to CF2): These protons are significantly deshielded by the adjacent fluorine atoms and will typically resonate further downfield. They will be coupled to the protons at C4 and, crucially, to the two fluorine atoms. This results in a complex multiplet, often a triplet of triplets or a doublet of doublets of doublets, depending on the relative magnitudes of the coupling constants.

  • Protons at C4 (Hβ to CF2): These protons are less affected by the fluorine atoms and will resonate further upfield compared to the C3 protons. They will be coupled to the protons at C3.

Decoding the Coupling Patterns:

The key to assigning the ¹H NMR spectrum lies in a careful analysis of the coupling constants.

  • Geminal Proton-Proton Coupling (²JHH): This occurs between two protons on the same carbon. In a rigid ring system like azetidine, ²JHH values are typically in the range of -10 to -15 Hz.[9]

  • Vicinal Proton-Proton Coupling (³JHH): This occurs between protons on adjacent carbons. The magnitude of ³JHH is dependent on the dihedral angle, as described by the Karplus equation.

  • Geminal Proton-Fluorine Coupling (²JHF): This coupling between a proton and a fluorine atom on an adjacent carbon is typically large, often in the range of 40-60 Hz.[9]

  • Vicinal Proton-Fluorine Coupling (³JHF): This coupling over three bonds is also significant, with typical values ranging from 2 to 15 Hz.[9]

  • Long-Range Proton-Fluorine Coupling (⁴JHF and beyond): While smaller, these couplings can sometimes be observed and provide additional structural confirmation.[4][10]

A Systematic Workflow for ¹H NMR Assignment:

G cluster_0 1D ¹H NMR Analysis cluster_1 Correlation Spectroscopy cluster_2 Assignment Confirmation A Identify distinct proton signals B Analyze multiplet patterns A->B C Extract coupling constants (J-values) B->C F Assign protons based on connectivity and J(H-F) values C->F D Perform a ¹H-¹H COSY experiment E Identify cross-peaks to establish H-H connectivity D->E E->F G Utilize ¹H-¹⁹F HETCOR for direct H-F correlation F->G

Caption: A logical workflow for the assignment of ¹H NMR spectra of gem-difluoro azetidines.

¹³C NMR Spectral Assignment: The Telltale Signature of Fluorine

The ¹³C NMR spectrum of a gem-difluoro azetidine is often more straightforward to interpret due to the large and highly characteristic carbon-fluorine coupling constants.

Expected Chemical Shifts and Multiplicities:

  • Carbon Bearing the Fluorines (CF2): This carbon will be significantly deshielded and will appear as a triplet due to coupling to two fluorine atoms. The one-bond carbon-fluorine coupling constant (¹JCF) is very large, typically in the range of 240-320 Hz.[11]

  • Carbons Adjacent to the CF2 Group: These carbons will also show coupling to the fluorine atoms. The two-bond carbon-fluorine coupling (²JCF) is smaller than ¹JCF but still significant, usually between 20 and 50 Hz.[9] These carbons will appear as triplets.

  • Carbons Further from the CF2 Group: Three-bond carbon-fluorine couplings (³JCF) are smaller still (around 5 Hz) and may not always be resolved.[9]

Parameter Typical Value (Hz) Notes
¹JCF240 - 320Very large and characteristic of a C-F bond.[11]
²JCF20 - 50Diagnostic for carbons adjacent to a CF2 group.[9]
³JCF~5Often small and may not be resolved.[9]
²JHF40 - 60Large coupling useful for ¹H assignment.[9]
³JHF2 - 15Dependent on dihedral angle.[9]
Caption: Table of typical ¹H-¹⁹F and ¹³C-¹⁹F coupling constants.
Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.

  • ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton connectivity through scalar coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two or three bonds. This is particularly useful for identifying long-range H-C couplings and confirming the overall carbon framework.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): Directly correlates protons with fluorine atoms, providing unambiguous evidence of H-F proximity and coupling.[12][13]

G A Acquire 1D ¹H and ¹³C Spectra B Perform ¹H-¹H COSY A->B C Perform HSQC A->C D Perform HMBC B->D C->D F Integrate all data for final assignment D->F E Perform ¹H-¹⁹F HETCOR (Optional but Recommended) E->F

Caption: A comprehensive 2D NMR workflow for structural elucidation.

Experimental Protocol: Acquiring High-Quality NMR Data

1. Sample Preparation: a. Dissolve 5-10 mg of the gem-difluoro azetidine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Filter the solution into a standard 5 mm NMR tube.

2. ¹H NMR Acquisition: a. Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. b. Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Note the characteristic triplet for the CF₂ carbon and other fluorine-coupled carbons.

4. 2D NMR Acquisition: a. Acquire standard COSY, HSQC, and HMBC spectra. b. If available, perform a ¹H-¹⁹F HETCOR experiment to confirm H-F correlations.

5. Data Processing and Analysis: a. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). b. Carefully analyze the chemical shifts, multiplicities, and cross-peaks to make the final assignments.

Conclusion

The NMR spectral assignment of gem-difluoro azetidines, while challenging, can be accomplished through a systematic and logical approach. A thorough understanding of the influence of fluorine on chemical shifts and the characteristic magnitudes of H-F and C-F coupling constants is paramount. The strategic use of 1D and advanced 2D NMR techniques provides a powerful toolkit for researchers to confidently elucidate the structures of these important fluorinated molecules, thereby accelerating the drug discovery and development process.

References

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorin
  • Stereodivergent Hydrodefluorination of gem-Difluoroalkenes: Selective Synthesis of (Z)- and (E)-Monofluoroalkenes. The Royal Society of Chemistry, 2017, .
  • Supporting Information Divergent Reactivity of gem-Difluoro-enolates towards Nitrogen Electrophiles. DOI, .
  • Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Scilit, .
  • New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing, 25 Feb. 2022, .
  • 2D-NMR studies of a model for Krytox (R) fluoropolymers.
  • Long-range proton-fluorine spin-spin coupling and 19F substituent chemical shifts (SCS) in the naphthalene ring system. Australian Journal of Chemistry, 1 Sept. 1971, .
  • Large Long-Range F-F Indirect Spin-Spin Coupling Constants. Prediction of Measurable F-F Couplings over a. CONICET, .
  • Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorin
  • Fluorine NMR. .
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC, 28 Feb. 2024, .
  • Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2 May 2023, .
  • Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. PMC, .
  • 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magn Reson Chem, 15 Apr. 2008, .
  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calcul
  • Proximity and bond orientation effects on long-range proton-fluorine nuclear spin-spin coupling constants. Journal of the American Chemical Society, .
  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar, 15 Mar. 2022, .
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC, .
  • An Overview of Fluorine NMR.
  • Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation.
  • Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2.
  • 19Flourine NMR. .
  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALU
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • NMR Coupling Constants.
  • FLOURINE COUPLING CONSTANTS. eClass, .
  • 19F Coupling Constants Table. Organofluorine / Alfa Chemistry, .
  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketon
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI, 3 Oct. 2025, .

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A Comparative Guide for Medicinal Chemists: The Strategic Advantages of 3,3-Difluoroazetidine Over Oxetane Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic deployment of bioisosteres is a cornerstone of lead optimization. These molecular mimics allow chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates to enhance their efficacy, safety, and developability. For years, the oxetane ring has been a valuable tool, serving as a polar, three-dimensional surrogate for often problematic gem-dimethyl or carbonyl groups.[1][2][3] Its incorporation can improve metabolic stability and aqueous solubility.[4] However, as the demands for molecular precision increase, a more nuanced approach is often required.

This guide presents a detailed comparison between the established oxetane motif and the emerging 3,3-difluoroazetidine ring. We will explore how the strategic substitution of an oxygen atom for a difluorinated, nitrogen-containing core offers distinct and compelling advantages for medicinal chemists, particularly in modulating basicity, enhancing metabolic stability, and providing unique vectors for structural elaboration.

Structural and Physicochemical Property Showdown

The fundamental difference between the two four-membered rings—an oxygen atom versus a nitrogen atom flanked by a gem-difluoro group—gives rise to a cascade of differing properties that can be exploited in drug design. While both motifs introduce a desirable three-dimensional, sp³-rich character, their electronic and hydrogen-bonding capabilities diverge significantly.

G cluster_0 Isostere Comparison oxetane Oxetane (3-substituted) prop_ox Key Properties: - Polar ether (H-bond acceptor) - No inherent basicity - Influences external groups - Metabolically stable vs. alkyls oxetane->prop_ox azetidine 3,3-Difluoroazetidine prop_az Key Properties: - Weakly basic nitrogen - CF₂ group (metabolic shield) - N-H as H-bond donor/vector - Strong inductive effect azetidine->prop_az G cluster_0 Late-Stage Functionalization via Azetidine Nitrogen start Core Scaffold with 3,3-Difluoroazetidine alkylation N-Alkylation (R-X, base) start->alkylation acylation N-Acylation (RCOCl) start->acylation arylation N-Arylation (Ar-X, Pd-cat.) start->arylation prop1 Modulate Solubility & Permeability alkylation->prop1 prop2 Introduce New Binding Interactions acylation->prop2 prop3 Attach Linkers or Probes arylation->prop3

Caption: Synthetic utility of the azetidine nitrogen for late-stage diversification.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the properties discussed must be verifiable through robust experimental methods. Below are standard protocols for assessing the key parameters.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)
  • Causality: This assay simulates Phase I metabolism by exposing the test compound to the primary enzymes responsible for oxidative metabolism in the liver. A longer half-life in this system is predictive of lower clearance in vivo.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 1 M stock solution of NADPH in 100 mM phosphate buffer (pH 7.4).

      • Prepare a 10 mM stock solution of the test compound and positive control (e.g., Verapamil) in DMSO.

      • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer.

    • Incubation:

      • In a 96-well plate, combine 188 µL of the HLM solution with 2 µL of the 10 mM test compound stock (final concentration 1 µM).

      • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Reaction Initiation:

      • Initiate the metabolic reaction by adding 10 µL of the 1 M NADPH stock solution (final concentration 1 mM).

      • Immediately collect a 25 µL aliquot for the t=0 time point and quench by adding it to 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Time Points:

      • Incubate the plate at 37°C with shaking. Collect and quench additional 25 µL aliquots at 5, 15, 30, and 60 minutes.

    • Sample Analysis:

      • Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

      • Transfer the supernatant to a new plate for LC-MS/MS analysis.

      • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Data Analysis:

      • Plot the natural log of the percentage of compound remaining versus time.

      • The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: pKa Determination by Potentiometric Titration
  • Causality: This method directly measures the pH at which a compound is 50% ionized, providing the pKa value that governs its charge state in different physiological compartments.

  • Methodology:

    • Sample Preparation: Prepare a ~1 mM solution of the test compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

    • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

    • Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) to protonate all basic sites.

    • Basic Titration: Titrate the now-acidified solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each addition of titrant.

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the inflection in the titration curve, which can be calculated using the first or second derivative of the curve.

Conclusion

While oxetane remains a valuable bioisostere, 3,3-difluoroazetidine offers a unique and arguably more powerful combination of properties for addressing common challenges in medicinal chemistry. Its ability to confer exceptional metabolic stability, provide a tunable weak base within the core scaffold, and serve as a handle for late-stage diversification makes it a superior choice in many optimization campaigns. By understanding the distinct advantages of the 3,3-difluoroazetidine ring, drug discovery professionals can more effectively design next-generation therapeutics with improved drug-like properties.

References

  • Wuitschik, G. et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4516-4520. Available at: [Link]

  • Burkhard, J. A. et al. (2010). Oxetanes as isosteres of carbonyl groups. Angewandte Chemie International Edition, 49(1), 121-124. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chemical Reviews, 114(17), 8257-8322. Available at: [Link]

  • Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13185-13203. Available at: [Link]

  • De Kimpe, N. et al. (2006). Synthesis of 3,3-Difluoroazetidines. Synlett, 2006(20), 3467-3470. Available at: [Link]

  • Google Patents (2016). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Rojas, J. J., & Bull, J. A. (2020). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry, 74(9), 684-689. Available at: [Link]

  • Gouverneur, V. (2017). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 60(1), 1-2. Available at: [Link]

  • Shipman, M. et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Hu, J. et al. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylating reagents. Nature Communications, 12(1), 3249. Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling (2R)-3,3-difluoro-2-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3]

Executive Summary: Risk Classification & Immediate Action

(2R)-3,3-difluoro-2-phenylazetidine is a specialized fluorinated heterocyclic building block. While specific toxicological data for this enantiomer may be limited in public registries, its structural alerts—a strained azetidine ring combined with a lipophilic gem-difluoro motif—mandate that it be handled as a High-Hazard Chemical (Band 3/4 Control Strategy) .

Immediate Hazard Profile:

  • Corrosivity/Irritation: High potential for severe skin and eye damage (resembling caustic amines).[4][5][6][7]

  • Permeability: The fluorine substitution increases lipophilicity, facilitating rapid dermal absorption.

  • Reactivity: The strained four-membered ring is prone to ring-opening alkylation, posing a potential genotoxic risk.

Core Directive: Treat as a Corrosive & Potent Sensitizer . Do not handle on an open bench.

Part 1: Chemical Risk Profile & Causality

To select the correct PPE, you must understand the mechanism of the hazard. This is not just "another amine"; it is a high-energy electrophile.

The Azetidine Ring Strain (The Kinetic Hazard)

Azetidines possess significant ring strain (~26 kcal/mol). Unlike stable piperidines, the azetidine nitrogen is highly nucleophilic but the ring itself is susceptible to electrophilic attack or ring-opening.

  • Safety Implication: If this compound contacts biological nucleophiles (DNA/Proteins), it can act as an alkylating agent. Standard latex gloves offer insufficient protection against such reactive species.

The Gem-Difluoro Effect (The Permeation Hazard)

The introduction of the 3,3-difluoro group lowers the pKa of the amine (making it less basic than non-fluorinated azetidines) but significantly increases its logP (lipophilicity) .

  • Safety Implication: This molecule will penetrate the stratum corneum (outer skin layer) faster than its non-fluorinated analogs. Once absorbed, the systemic toxicity is unknown. Double-gloving is mandatory.

Part 2: The PPE Matrix

This matrix defines the minimum acceptable protection standards.

PPE CategorySpecificationRationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm / 4 mil)2. Outer: Nitrile (Extended Cuff, 0.15 mm / 6 mil) or Laminate (Silver Shield®) for prolonged handling.Fluorinated amines can permeate standard nitrile. The air gap between gloves provides a critical breakthrough buffer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient.Azetidine vapors or dusts are lachrymators and corrosive. A seal against the face is required to prevent vapor entry.[1]
Respiratory Fume Hood Use Mandatory If handling powder outside hood: P100 / N95 Respirator with organic vapor cartridge.Fluorinated powders often exhibit high static charge, creating invisible aerosol dusts during weighing.
Body Tyvek® Lab Coat (Closed front) or Chemical Apron over cotton coat.Cotton absorbs liquids and holds them against the skin. Tyvek repels splashes.

Part 3: Operational Workflow & Protocols

Protocol A: Safe Weighing & Transfer

Context: Fluorinated solids are notorious for "static cling," causing them to fly off spatulas and disperse as invisible dust.

  • Static Neutralization: Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial. This prevents the "jumping powder" phenomenon.

  • The "Coffin" Method: Place the receiving vial inside a secondary container (e.g., a larger beaker) to catch any potential spill during transfer.

  • Solvent Dampening: If possible, add the reaction solvent to the solid immediately after weighing to suppress dust generation.

Protocol B: Reaction Setup (The Critical Phase)

Context: Exothermic potential upon acid/electrophile addition.

  • Cooling: Pre-cool the reaction vessel to 0°C before adding the azetidine or reagents. The ring strain releases heat upon reaction initiation.

  • Venting: Ensure the reaction vessel is vented through an inert gas line (Nitrogen/Argon) to a scrubber or hood exhaust. Do not seal a reaction generating gas (e.g., if using reagents that liberate HF or HCl).

Visualization: Risk Assessment & Handling Logic

HandlingWorkflow Start Start: this compound Intake RiskCheck Risk Assessment: Is form Solid or Oil? Start->RiskCheck Solid Solid (Salt/Free Base) RiskCheck->Solid Solid Oil Oil (Free Base) RiskCheck->Oil Viscous Liquid StaticControl Apply Anti-Static Gun (Prevent Dust Dispersion) Solid->StaticControl Weighing Weigh in Fume Hood (Use P100 if open bench necessary) StaticControl->Weighing DoubleGlove CRITICAL: Don Double Nitrile Gloves Check for tears immediately Weighing->DoubleGlove Syringe Transfer via Gas-Tight Syringe (Avoid pouring) Oil->Syringe Syringe->DoubleGlove Reaction Reaction Setup (Vent to Scrubber) DoubleGlove->Reaction Decon Decontamination: Wipe surfaces with 10% NaHCO3 Reaction->Decon Disposal Disposal: Segregated Halogenated Waste Decon->Disposal

Caption: Operational logic flow emphasizing static control for solids and containment for liquids.

Part 4: Emergency Response & Disposal

Decontamination (Spills)

Do not use water alone. Fluorinated amines are lipophilic and may not wash off efficiently with water.

  • Skin Contact: Immediately wash with polyethylene glycol (PEG-400) or mild soap and copious water for 15 minutes. PEG helps solubilize the lipophilic fluorinated compound.

  • Surface Spill:

    • Absorb with vermiculite or sand.

    • Wipe area with 10% Sodium Bicarbonate (NaHCO₃) solution to neutralize any acidic salts or hydrolysis products.

    • Final wipe with acetone/ethanol.

Disposal Strategy

This compound contains both Fluorine and Nitrogen .

  • Waste Stream: Halogenated Organic Waste .

  • Do NOT: Mix with strong oxidizers (e.g., Nitric Acid) in the waste container, as azetidines can form unstable N-nitroso compounds or explosive mixtures.

  • Labeling: Clearly mark the waste tag with "Fluorinated Organic Heterocycle - Potential Alkylator."

Visualization: Disposal Decision Tree

DisposalTree Waste Reaction Mixture / Waste CheckpH Check pH Waste->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Basic Basic (pH > 10) CheckpH->Basic Neutral Neutral CheckpH->Neutral QuenchAcid Quench with NaHCO3 (Gas Evolution!) Acidic->QuenchAcid QuenchBase Quench with dil. HCl (Exotherm Risk!) Basic->QuenchBase Segregate Segregate Stream: HALOGENATED ORGANIC Neutral->Segregate QuenchBase->Segregate QuenchAcid->Segregate Incineration High-Temp Incineration (Req. for C-F bond destruction) Segregate->Incineration

Caption: Waste segregation logic ensuring pH neutralization prior to halogenated stream consolidation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Azetidine derivatives and Fluorinated compounds.

  • PubChem. (n.d.). Compound Summary for Azetidine Derivatives. National Library of Medicine.

  • Inoue, M., Sumii, Y., & Shibata, N. (2020).[8] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640.

Sources

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